molecular formula C20H14N2O2S B2406536 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide CAS No. 477710-70-6

2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide

Cat. No.: B2406536
CAS No.: 477710-70-6
M. Wt: 346.4
InChI Key: FOMBJAKYTFWOIR-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide is an organic compound with the molecular formula C20H14N2O2S This compound is known for its unique structural features, which include a sulfinyl group attached to a cyanophenyl ring and a phenylbenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylsulfinyl chloride with N-phenylbenzenecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanophenyl and phenylbenzenecarboxamide moieties can interact with various biological targets, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c21-14-15-8-4-6-12-18(15)25(24)19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMBJAKYTFWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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